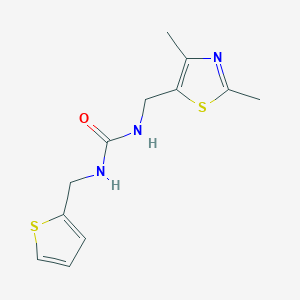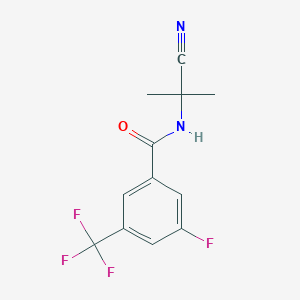
N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-cyanoacetamides, a class to which this compound belongs, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .科学的研究の応用
Histone Deacetylase Inhibition for Cancer Therapy
Fluorinated benzamides, such as MS-27-275, a synthetic inhibitor of histone deacetylase (HDAC), have shown marked in vivo antitumor activity against various human tumors. These compounds inhibit HDAC, leading to the hyperacetylation of nuclear histones, which in turn induces cell cycle arrest and apoptosis in tumor cells. This mechanism suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and evaluated for their potential in colorimetric sensing of fluoride anions. One of these derivatives exhibited a noticeable color transition from colorless to achromatic black in response to fluoride anions, showcasing its utility in naked-eye detection. This application underlines the adaptability of fluorinated benzamide compounds in developing sensors for environmental and analytical purposes (Younes et al., 2020).
Synthesis of Fluorinated Heterocycles in Medicinal Chemistry
The synthesis of fluorinated heterocycles through methods involving fluorinated benzamides or their analogs has critical implications in medicinal chemistry. These fluorinated heterocycles are essential in pharmaceuticals and agrochemical industries due to their enhanced biological activity and metabolic stability. Studies demonstrate various methodologies for incorporating fluorine into heterocyclic compounds, indicating the versatility of fluorinated benzamides in synthesizing valuable building blocks for drug discovery and development (Wu et al., 2017).
Antimicrobial and Antifungal Applications
Fluorinated benzamides and their derivatives have been investigated for their antimicrobial and antifungal properties. Compounds such as fluorinated 1,2-benzisothiazol-3(2H)-ones demonstrated significant activity against fungi and Gram-positive microorganisms. These findings suggest the potential of fluorinated benzamides in developing new antimicrobial agents with specific activity profiles (Carmellino et al., 1994).
Advanced Material Science Applications
In material science, fluorinated benzamides have contributed to the development of novel organogelators and sensing films. For instance, a highly fluorinated bis-benzamide has been used to gelate organic solvents, providing a basis for creating thixotropic gels and stable gels of perfluorinated compounds. These materials have potential applications in drug delivery systems, electronic devices, and as matrices for chemical sensors (Loiseau et al., 2002).
将来の方向性
The future directions for “N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . More research is needed to fully understand their biological activities and potential applications.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c1-11(2,6-17)18-10(19)7-3-8(12(14,15)16)5-9(13)4-7/h3-5H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASLQINXMASHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

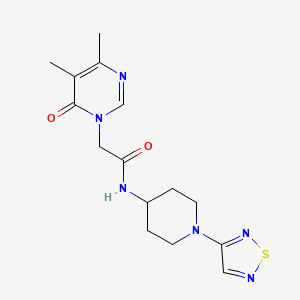
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)
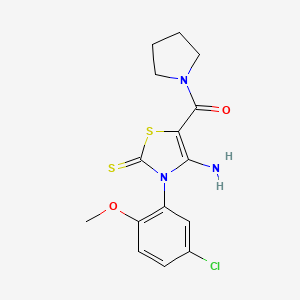
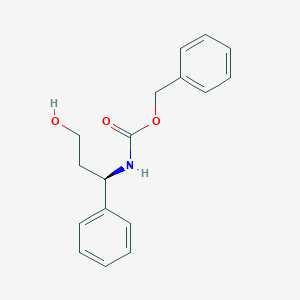
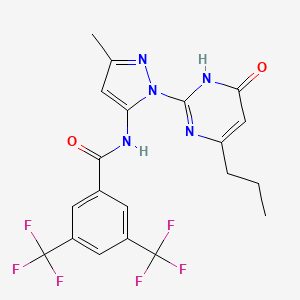
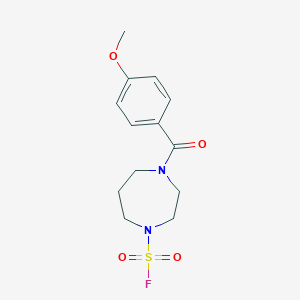
![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)
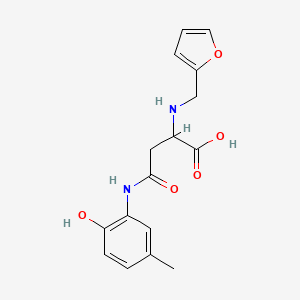
![3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2776953.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2776954.png)
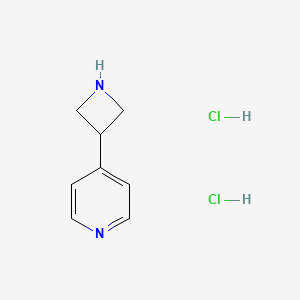
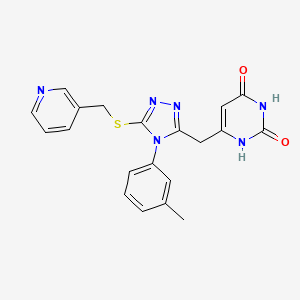
![N-(5-chloro-2-methoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
